1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
Übersicht
Beschreibung
1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as JNJ-28583867, is a novel compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. The compound belongs to the class of piperidine-based compounds and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is involved in the regulation of pain, anxiety, and stress responses. By blocking the NOP receptor, this compound may modulate these physiological processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent analgesic effects in various animal models of pain. The compound has also been found to reduce inflammation and hyperalgesia in preclinical studies. Additionally, this compound has been shown to possess anxiolytic and antidepressant properties, suggesting its potential use in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has several advantages over other compounds in its class. It exhibits high selectivity for the NOP receptor, which reduces the risk of off-target effects. Additionally, the compound has good pharmacokinetic properties, which make it suitable for oral administration. However, this compound has some limitations, including its low solubility and stability, which may affect its efficacy in some experimental settings.
Zukünftige Richtungen
For research on 1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to investigate its potential use in other medical conditions, such as addiction and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a novel compound that has shown promising pharmacological properties in preclinical studies. The compound exhibits potent analgesic and anti-inflammatory effects and possesses anxiolytic and antidepressant properties. Although further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties, this compound has the potential to be a valuable therapeutic agent for various medical conditions.
Wissenschaftliche Forschungsanwendungen
1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. The compound has been found to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. Additionally, it has also been shown to possess anxiolytic and antidepressant properties.
Eigenschaften
IUPAC Name |
1-[1-(2-fluorobenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O2/c25-22-6-2-1-5-21(22)24(31)29-14-9-20(10-15-29)28-12-7-19(8-13-28)23(30)27-17-18-4-3-11-26-16-18/h1-6,11,16,19-20H,7-10,12-15,17H2,(H,27,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJPHPAHAMIKCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3CCN(CC3)C(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.